N,N-dibenzyl-4-iodobenzenesulfonamide
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Overview
Description
N,N-dibenzyl-4-iodobenzenesulfonamide: is an organic compound with the molecular formula C20H18INO2S. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-iodobenzenesulfonamide typically involves the iodination of N,N-dibenzylbenzenesulfonamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the para position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Require palladium catalysts and suitable ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
N,N-dibenzyl-4-iodobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-iodobenzenesulfonamide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting enzyme activity and protein interactions. These interactions contribute to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
N,N-dibenzylbenzenesulfonamide: Lacks the iodine atom, resulting in different reactivity and applications.
4-iodobenzenesulfonamide: Contains the iodine atom but lacks the dibenzyl groups, leading to distinct chemical properties.
N,N-dibenzyl-4-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: N,N-dibenzyl-4-iodobenzenesulfonamide is unique due to the presence of both the iodine atom and the dibenzyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various chemical and biological research applications.
Properties
IUPAC Name |
N,N-dibenzyl-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWTRSPQLFIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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